Idasanutlin

Catalog No.
S548212
CAS No.
1229705-06-9
M.F
C31H29Cl2F2N3O4
M. Wt
616.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idasanutlin

CAS Number

1229705-06-9

Product Name

Idasanutlin

IUPAC Name

4-[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid

Molecular Formula

C31H29Cl2F2N3O4

Molecular Weight

616.5 g/mol

InChI

InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)/t24-,25-,27+,31-/m0/s1

InChI Key

TVTXCJFHQKSQQM-LJQIRTBHSA-N

SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

RG7388; RG 7388; RG-7388; RO5503781; RO-5503781; RO 5503781; Idasanutlin.

Canonical SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

Isomeric SMILES

CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

Description

The exact mass of the compound Idasanutlin is 615.15032 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Reactivating the p53 Pathway

Source

[1] Buy Idasanutlin | 1229705-06-9 | BenchChem ()

Potential for Solid Tumors and Hematological Malignancies

The ability of Idasanutlin to reactivate the p53 pathway makes it a promising candidate for treating various cancers. Research is ongoing to explore its efficacy in treating solid tumors and specific hematological malignancies. Some examples include:

  • Acute Myeloid Leukemia (AML): Studies suggest Idasanutlin may be effective in treating AML, particularly in patients with mutations in the FLT3 gene [1].
  • Polycythemia Vera: This is a rare blood cancer characterized by an overproduction of red blood cells. Idasanutlin is being investigated for its potential to target the JAK2 signaling pathway, which is often mutated in polycythemia vera patients [1].
  • Non-Hodgkin Lymphoma: Similarly, Idasanutlin is being explored for its ability to target certain types of non-Hodgkin lymphoma [1].

Source

[1] Buy Idasanutlin | 1229705-06-9 | BenchChem ()

Combination Therapy for Enhanced Efficacy

Researchers are exploring the potential of combining Idasanutlin with other therapies to improve treatment outcomes. For instance, studies have shown that Idasanutlin, when combined with venetoclax (another anti-cancer drug), can induce growth arrest and apoptosis in venetoclax-resistant neuroblastoma cells [1]. This highlights the potential of Idasanutlin to enhance the efficacy of existing cancer therapies.

Source

[1] Buy Idasanutlin | 1229705-06-9 | BenchChem ()

Idasanutlin is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction []. MDM2 (Murine Double Minute 2) is a negative regulator of the p53 tumor suppressor protein. By binding to p53, MDM2 targets it for degradation, hindering its ability to suppress tumor growth []. Idasanutlin disrupts this interaction, allowing p53 to accumulate and activate its tumor-suppressive functions []. This makes idasanutlin a promising candidate for cancer therapy, particularly in tumors with functional p53.


Molecular Structure Analysis

Idasanutlin possesses a unique bicyclic structure with a central imidazo[1,2-a]pyridine core []. Key features include a halogenated phenyl ring and a dimethylamino group. These functional groups are believed to contribute to its binding affinity towards MDM2 []. Studies suggest that the specific arrangement of these groups allows for optimal interactions with the binding pocket on MDM2 [].

Idasanutlin acts as a specific inhibitor of the MDM2-p53 interaction. It binds competitively to the p53-binding pocket on MDM2, preventing MDM2 from targeting p53 for degradation []. This leads to the stabilization and accumulation of p53, which then activates its downstream genes involved in cell cycle arrest, DNA repair, and apoptosis (programmed cell death) []. In cancer cells with functional p53, idasanutlin can trigger tumor cell death through these mechanisms.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

615.1503181 g/mol

Monoisotopic Mass

615.1503181 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QSQ883V35U

Drug Indication

Treatment of all conditions included in the category of malignant neoplasms (except nervous system, haematopoietic and lymphoid tissue)
Treatment of acute lymphoblastic leukaemia, Treatment of acute myeloid leukaemia

Wikipedia

Idasanutlin

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2024-06-21
1: Ding Q, Zhang Z, Liu JJ, Jiang N, Zhang J, Ross TM, Chu XJ, Bartkovitz D, Podlaski F, Janson C, Tovar C, Filipovic ZM, Higgins B, Glenn K, Packman K, Vassilev LT, Graves B. Discovery of RG7388, a Potent and Selective p53-MDM2 Inhibitor in Clinical Development. J Med Chem. 2013, 56 (14), 5979–5983.
PubMed PMID: 23808545.

Explore Compound Types